N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.259. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
Reaction of Aromatic or Heterocyclic Amines with Perfluoro-2-methylpent-2-ene : This study demonstrated the reaction of aromatic amines, including pyrimidines, with perfluoro-2-methylpent-2-ene to yield high yields of fused pyridines, ketenimines, or enamines. Such reactions underscore the utility of pyrimidin-4-amines in synthesizing complex heterocyclic structures (Flowers et al., 1974).
Synthesis of N-Cyclohexyl-imidazo[1,2-a]pyridin-3-amine Derivatives : Demonstrating the versatility of pyrimidine and amine derivatives in heterocyclic chemistry, this research outlines the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives using aromatic and aliphatic aldehydes, showcasing their potential in developing novel compounds with diverse applications (Ghorbani-Vaghei & Amiri, 2014).
Atom Economic Synthesis of Pyrimidinylpyrrolidines : This research highlights an atom-economic synthesis route for highly functionalized pyrimidinylpyrrolidines, which are valuable in medicinal chemistry for their biological activity. The study underscores the significance of pyrimidine derivatives in efficient synthetic pathways (Elboray et al., 2011).
Fluorous Synthesis of Disubstituted Pyrimidines : This research illustrates a fluorous synthesis approach for disubstituted pyrimidines, leveraging the unique properties of fluorous phases for intermediate and product purification, which highlights the utility of pyrimidine derivatives in the development of new synthetic methodologies (Zhang, 2003).
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine, also known as Rimtuzalcap , is the Small conductance calcium-activated potassium channel protein 1 . This protein plays a crucial role in maintaining the electrical activity of cells, particularly neurons.
Mode of Action
Rimtuzalcap acts as a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels) . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate .
Biochemical Pathways
The affected pathway involves the Purkinje cells of the cerebellar cortex and their downstream effects on the thalamocortical system . These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system .
Result of Action
The result of Rimtuzalcap’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This decrease is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDRKMXJKXAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.